molecular formula C8H11ClO4 B15253079 Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15253079
M. Wt: 206.62 g/mol
InChI Key: RMOVFOKBTLDQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom. The compound’s molecular formula is C9H13ClO4, and it has a molecular weight of 220.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. One common method involves the reaction of 1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives.

Scientific Research Applications

Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The specific pathways involved depend on the nature of the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C8H11ClO4/c1-11-6(10)8(9)7(13-8)2-4-12-5-3-7/h2-5H2,1H3

InChI Key

RMOVFOKBTLDQPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCOCC2)Cl

Origin of Product

United States

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